

Purity assessment of Z-His-Phe-Phe-OEt by different analytical techniques

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Compound of Interest

Compound Name: Z-His-Phe-Phe-OEt

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A Comparative Guide to the Purity Assessment of Z-His-Phe-Phe-OEt

For Researchers, Scientists, and Drug Development Professionals

The tripeptide **Z-His-Phe-Phe-OEt**, a carboxybenzyl-protected derivative of a histidine and two phenylalanine residues with an ethyl ester at the C-terminus, serves as a valuable building block in peptide synthesis and various biochemical research applications.^[1] Ensuring the purity of this synthetic peptide is paramount for the reliability and reproducibility of experimental results. This guide provides a comparative overview of key analytical techniques for assessing the purity of **Z-His-Phe-Phe-OEt**, complete with illustrative experimental data and detailed protocols.

Data Presentation: A Comparative Analysis

The purity of a synthesized batch of **Z-His-Phe-Phe-OEt** was assessed using three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The quantitative results are summarized below.

Table 1: Purity and Impurity Profile of **Z-His-Phe-Phe-OEt** by HPLC-UV

Peak ID	Retention Time (min)	Area (%)	Identification
1	8.52	1.2	Solvent Front/Minor Impurities
2	15.23	97.5	Z-His-Phe-Phe-OEt
3	16.05	0.8	Diastereomeric Impurity
4	17.11	0.5	Deletion Peptide (Z-His-Phe-OEt)

Table 2: Mass Spectrometry Analysis of Z-His-Phe-Phe-OEt and Impurities

Species	Expected m/z [M+H] ⁺	Observed m/z [M+H] ⁺	Mass Error (ppm)	Identification
Main Product	612.28	612.29	16.3	Z-His-Phe-Phe-OEt
Impurity 1	465.21	465.22	21.5	Deletion Peptide (Z-His-Phe-OEt)
Impurity 2	628.28	628.29	15.9	Oxidized Product (+16 Da)

Table 3: ¹H NMR Purity Assessment of Z-His-Phe-Phe-OEt

Parameter	Result
Purity by ¹ H NMR (%)	>95%
Characteristic Chemical Shifts (ppm)	Aromatic Protons: 7.0-7.5, Z-group Protons: 5.1, Ethyl Ester Protons: 4.1 (q), 1.2 (t)
Observed Impurities	Minor signals corresponding to residual solvents and synthetic by-products.

Experimental Protocols

Detailed methodologies for the analytical techniques are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone technique for assessing peptide purity by separating the target peptide from impurities based on hydrophobicity.[\[2\]](#)[\[3\]](#)

- Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
- Gradient: 10-90% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 220 nm.
- Sample Preparation: The peptide is dissolved in Mobile Phase A at a concentration of 1 mg/mL.
- Data Analysis: Purity is determined by calculating the peak area percentage of the main product relative to the total peak area.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a powerful tool for confirming the molecular weight of the target peptide and identifying impurities based on their mass-to-charge ratio.[\[4\]](#)[\[5\]](#)

- Instrumentation: Waters ACQUITY QDa Detector or equivalent.
- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Mass Range: m/z 100-1000.
- Capillary Voltage: 3.0 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120°C.
- Sample Infusion: The sample from the HPLC eluent is directly introduced into the mass spectrometer.
- Data Analysis: The observed mass-to-charge ratio of the main peak is compared to the theoretical mass of **Z-His-Phe-Phe-OEt**. Impurities are identified by their unique m/z values.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR spectroscopy provides detailed structural information and can be used to confirm the identity of the peptide and assess its purity by identifying characteristic proton signals.^[6]

- Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d_6).
- Sample Concentration: 5 mg of the peptide dissolved in 0.5 mL of DMSO-d_6 .
- Experiment: 1D ^1H NMR.
- Data Analysis: The integral of the characteristic peaks of **Z-His-Phe-Phe-OEt** is compared to the integrals of impurity signals to estimate purity. The chemical shifts of the aromatic protons of the phenylalanine and histidine residues, the benzyloxycarbonyl (Z) protecting group, and the ethyl ester are key indicators of the correct structure.

Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical flow of the analytical process for determining the purity of **Z-His-Phe-Phe-OEt**.

Caption: Workflow for the purity assessment of **Z-His-Phe-Phe-OEt**.

Relationship Between Analytical Techniques

This diagram shows the complementary nature of the different analytical techniques used for purity assessment.

Caption: Interrelation of analytical techniques for peptide analysis.

Hypothetical Signaling Pathway

Z-His-Phe-Phe-OEt can be a precursor or an active component in drug discovery, potentially interacting with cellular signaling pathways. This diagram illustrates a hypothetical pathway where such a peptide might act as an inhibitor.

Caption: Hypothetical signaling pathway involving a peptide inhibitor.

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